1-(Benzyloxy)-3-isocyanobenzene
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Overview
Description
1-(Benzyloxy)-3-isocyanobenzene is an organic compound that features a benzene ring substituted with a benzyloxy group and an isocyano group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Benzyloxy)-3-isocyanobenzene can be synthesized through several methods. One common approach involves the reaction of 3-isocyanophenol with benzyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an aprotic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis apply. Large-scale production would likely involve optimizing the reaction conditions to maximize yield and purity, potentially using continuous flow reactors for better control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions: 1-(Benzyloxy)-3-isocyanobenzene undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction: The isocyano group can be reduced to form amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, introducing various substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride as a catalyst.
Major Products Formed:
- Oxidation of the benzyloxy group yields benzaldehyde or benzoic acid.
- Reduction of the isocyano group yields primary amines.
- Substitution reactions yield various substituted benzene derivatives.
Scientific Research Applications
1-(Benzyloxy)-3-isocyanobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Benzyloxy)-3-isocyanobenzene involves its reactive functional groups. The isocyano group can participate in nucleophilic addition reactions, forming stable adducts with various nucleophiles. This reactivity makes it useful in biochemical assays and as a building block in organic synthesis.
Comparison with Similar Compounds
- 1-(Benzyloxy)-2-isocyanobenzene
- 1-(Benzyloxy)-4-isocyanobenzene
- 1-(Benzyloxy)-3-nitrobenzene
Uniqueness: 1-(Benzyloxy)-3-isocyanobenzene is unique due to the specific positioning of the benzyloxy and isocyano groups on the benzene ring. This arrangement influences its reactivity and the types of reactions it can undergo, making it distinct from its isomers and other related compounds.
Properties
IUPAC Name |
1-isocyano-3-phenylmethoxybenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO/c1-15-13-8-5-9-14(10-13)16-11-12-6-3-2-4-7-12/h2-10H,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEOLHGTUGWHEMW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]C1=CC(=CC=C1)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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